molecular formula C22H18N2O2 B12458694 3-(4-Methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one

3-(4-Methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one

Cat. No.: B12458694
M. Wt: 342.4 g/mol
InChI Key: HNWYCHMGVQSJIB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with 4-methoxyphenyl and 4-methylphenyl groups, which may contribute to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with anthranilic acid or its derivatives. One common method includes the following steps:

    Condensation Reaction: Aniline derivatives react with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Substitution Reaction: The resulting quinazolinone is then subjected to substitution reactions to introduce the 4-methoxyphenyl and 4-methylphenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated or other substituted quinazolinone derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A parent compound with a similar core structure but without the specific substitutions.

    2-Phenylquinazolin-4-one: A related compound with a phenyl group at the 2-position.

    3-Phenylquinazolin-4-one: Another related compound with a phenyl group at the 3-position.

Uniqueness

3-(4-Methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C22H18N2O2/c1-15-7-9-16(10-8-15)21-23-20-6-4-3-5-19(20)22(25)24(21)17-11-13-18(26-2)14-12-17/h3-14H,1-2H3

InChI Key

HNWYCHMGVQSJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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